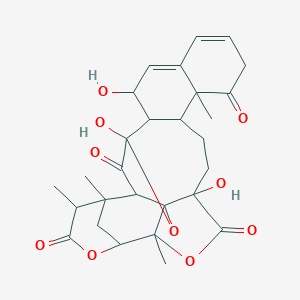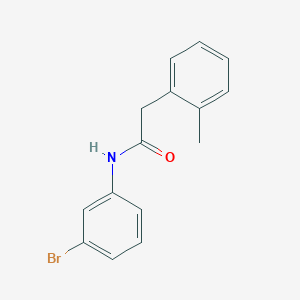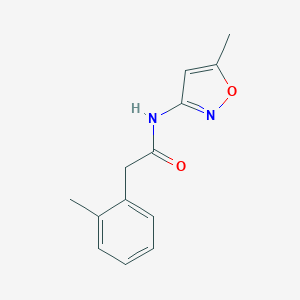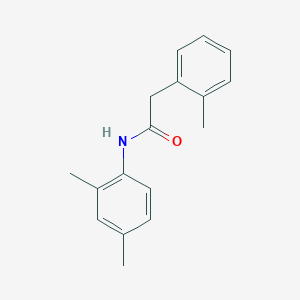![molecular formula C16H19BrN2O2 B240061 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of inflammation, and the promotion of neuroprotection. These effects are mediated by the activation of the α7 nAChR and the downstream signaling pathways that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, its potential for off-target effects, and the need for specialized equipment and expertise to conduct experiments with this compound.
Orientations Futures
There are several future directions for research on 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, including the development of more potent and selective α7 nAChR agonists, the investigation of the effects of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide on different neurological and psychiatric disorders, and the exploration of the mechanisms underlying its neuroprotective and anti-inflammatory effects. Additionally, the potential use of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide as a therapeutic agent in clinical settings should be further explored.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(diethylamino)-2-methylphenol to produce the intermediate compound. The final step involves the bromination of the intermediate compound to produce 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide.
Applications De Recherche Scientifique
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection.
Propriétés
Nom du produit |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide |
|---|---|
Formule moléculaire |
C16H19BrN2O2 |
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-16(20)14-8-9-15(17)21-14/h6-10H,4-5H2,1-3H3,(H,18,20) |
Clé InChI |
WHVGRGQRVIEYBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)



